2-benzo[e][1]benzofuran-1-yl-N-cyclopropylacetamide
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Overview
Description
2-benzoebenzofuran-1-yl-N-cyclopropylacetamide is a synthetic organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them a significant focus in drug discovery and development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzoeOne common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-benzoebenzofuran-1-yl-N-cyclopropylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated reagents, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
2-benzoebenzofuran-1-yl-N-cyclopropylacetamide has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-benzoebenzofuran-1-yl-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Benzoylbenzo[b]furans: These compounds share a similar benzofuran core and exhibit comparable biological activities, including antimicrobial and anticancer properties.
Aurones (2-benzylidene-3-(2H)-benzofuran-3-ones): These compounds also contain the benzofuran scaffold and are known for their medicinal properties.
Uniqueness
2-benzoebenzofuran-1-yl-N-cyclopropylacetamide is unique due to the presence of the cyclopropylacetamide moiety, which enhances its biological activity and specificity. This structural feature distinguishes it from other benzofuran derivatives and contributes to its potential as a therapeutic agent .
Properties
IUPAC Name |
2-benzo[e][1]benzofuran-1-yl-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c19-16(18-13-6-7-13)9-12-10-20-15-8-5-11-3-1-2-4-14(11)17(12)15/h1-5,8,10,13H,6-7,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLTVSNHLVUPBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=COC3=C2C4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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